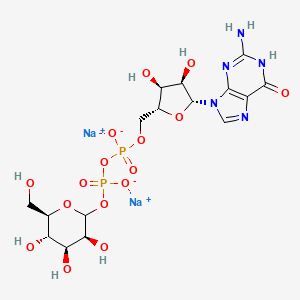

GDP-D-mannose (disodium)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

GDP-D-mannose (disodique): Ce composé est essentiel chez les eucaryotes et agit comme donneur de mannose activé dans toutes les réactions glycolytiques . C'est un intermédiaire crucial dans la biosynthèse des glycoprotéines et des glycolipides, jouant un rôle important dans divers processus biologiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le GDP-D-mannose (disodique) est synthétisé à partir du triphosphate de guanosine (GTP) et du mannose-6-phosphate par l'action de l'enzyme mannose-1-phosphate guanylyltransférase (GDP-mannose pyrophosphorylase) . Cette enzyme catalyse la formation de GDP-D-mannose à partir de GTP et de mannose-1-phosphate, qui est ensuite converti en sa forme de sel disodique.

Méthodes de production industrielle : La production industrielle du GDP-D-mannose (disodique) implique souvent une synthèse enzymatique utilisant des micro-organismes recombinants. Par exemple, la surexpression des enzymes de biosynthèse du GDP-mannose dans des Escherichia coli recombinants peut être utilisée pour la synthèse préparative du GDP-mannose à partir du mannose, un matériau de départ rentable . Cette méthode tire parti des voies métaboliques des micro-organismes pour produire le composé efficacement.

Analyse Des Réactions Chimiques

Types de réactions : Le GDP-D-mannose (disodique) subit différents types de réactions, notamment la glycosylation, où il agit comme donneur de mannose pour les réactions de glycosyltransférase . Il est également impliqué dans la synthèse des glycolipides et des glycoprotéines.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le GDP-D-mannose (disodique) comprennent les glycosyltransférases, qui catalysent le transfert du mannose du GDP-D-mannose vers les molécules acceptrices. Les réactions se produisent généralement dans des conditions physiologiques, en présence d'ions métalliques divalents tels que le magnésium ou le manganèse pour faciliter l'activité enzymatique .

Principaux produits formés : Les principaux produits formés à partir de réactions impliquant le GDP-D-mannose (disodique) comprennent les glycoprotéines et les glycolipides, qui sont des composants essentiels des membranes cellulaires et jouent un rôle essentiel dans la signalisation cellulaire et la reconnaissance .

Applications de la recherche scientifique

Chimie : En chimie, le GDP-D-mannose (disodique) est utilisé comme substrat dans les dosages enzymatiques pour étudier l'activité des glycosyltransférases. Il est également utilisé dans la synthèse de glucides complexes et de glycoconjugués .

Biologie : Dans la recherche biologique, le GDP-D-mannose (disodique) est crucial pour étudier la biosynthèse des glycoprotéines et des glycolipides. Il est utilisé pour étudier le rôle de la glycosylation dans divers processus cellulaires, notamment le repliement des protéines, la stabilité et les interactions cellule-cellule .

Médecine : En médecine, le GDP-D-mannose (disodique) est étudié pour ses applications thérapeutiques potentielles. Il est impliqué dans le développement de médicaments ciblant les voies de glycosylation, qui sont impliquées dans diverses maladies, notamment le cancer et les maladies congénitales de la glycosylation .

Industrie : Dans le secteur industriel, le GDP-D-mannose (disodique) est utilisé dans la production de produits biopharmaceutiques et comme composant dans la fabrication de vaccins et de protéines thérapeutiques .

Mécanisme d'action

Le GDP-D-mannose (disodique) exerce ses effets en servant de donneur de mannose dans les réactions de glycosylation. Le composé est un substrat pour les mannosyltransférases, des enzymes qui catalysent le transfert du mannose vers les molécules acceptrices, formant des glycoprotéines et des glycolipides . Les cibles moléculaires du GDP-D-mannose (disodique) comprennent diverses glycosyltransférases impliquées dans la biosynthèse des glycoconjugués . Les voies impliquées dans son mécanisme d'action comprennent les voies de glycosylation, qui sont essentielles pour la fonction cellulaire et la signalisation appropriées .

Applications De Recherche Scientifique

Chemistry: In chemistry, GDP-D-mannose (disodium) is used as a substrate in enzymatic assays to study glycosyltransferase activity. It is also employed in the synthesis of complex carbohydrates and glycoconjugates .

Biology: In biological research, GDP-D-mannose (disodium) is crucial for studying the biosynthesis of glycoproteins and glycolipids. It is used to investigate the role of glycosylation in various cellular processes, including protein folding, stability, and cell-cell interactions .

Medicine: In medicine, GDP-D-mannose (disodium) is explored for its potential therapeutic applications. It is involved in the development of drugs targeting glycosylation pathways, which are implicated in various diseases, including cancer and congenital disorders of glycosylation .

Industry: In the industrial sector, GDP-D-mannose (disodium) is used in the production of biopharmaceuticals and as a component in the manufacturing of vaccines and therapeutic proteins .

Mécanisme D'action

GDP-D-mannose (disodium) exerts its effects by serving as a mannose donor in glycosylation reactions. The compound is a substrate for mannosyltransferases, enzymes that catalyze the transfer of mannose to acceptor molecules, forming glycoproteins and glycolipids . The molecular targets of GDP-D-mannose (disodium) include various glycosyltransferases involved in the biosynthesis of glycoconjugates . The pathways involved in its mechanism of action include the glycosylation pathways, which are essential for proper cellular function and signaling .

Comparaison Avec Des Composés Similaires

Composés similaires:

Diphosphate d'uridine glucose (UDP-glucose) : Un sucre nucléotidique impliqué dans les réactions de glycosylation, similaire au GDP-D-mannose (disodique), mais donne du glucose au lieu du mannose.

Diphosphate de guanosine fucose (GDP-fucose) : Un autre sucre nucléotidique qui agit comme donneur de fucose dans les réactions de glycosylation.

Diphosphate d'uridine galactose (UDP-galactose) : Un sucre nucléotidique qui donne du galactose dans les réactions de glycosylation.

Unicité : Le GDP-D-mannose (disodique) est unique dans son rôle de donneur de mannose, qui est essentiel pour la synthèse des glycoconjugués contenant du mannose. Son implication spécifique dans la biosynthèse des glycoprotéines et des glycolipides le distingue des autres sucres nucléotidiques .

Propriétés

Formule moléculaire |

C16H23N5Na2O16P2 |

|---|---|

Poids moléculaire |

649.3 g/mol |

Nom IUPAC |

disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |

InChI |

InChI=1S/C16H25N5O16P2.2Na/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;;/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28);;/q;2*+1/p-2/t4-,5-,7-,8-,9+,10-,11+,14-,15?;;/m1../s1 |

Clé InChI |

XOAGKSFNHBWACO-NJLPRVPTSA-L |

SMILES isomérique |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] |

SMILES canonique |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-but-2-enedioic acid;7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;methane](/img/structure/B10830194.png)

![8-(4-Bromophenyl)-6-(4-methoxyphenyl)-2-[2,2,2-tris(fluoranyl)ethylamino]pyrido[4,3-d]pyrimidin-7-ol](/img/structure/B10830203.png)

![N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-fluorophenyl]-2-[(4-ethylpiperazin-1-yl)methyl]quinoline-6-carboxamide](/img/structure/B10830210.png)

![N-(6-(Piperidin-1-ylmethyl)-1-propyl-1H-benzo[d]imidazol-2-yl)isophthalamide](/img/structure/B10830264.png)

![3-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methylamino]benzonitrile](/img/structure/B10830266.png)

![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;methane](/img/structure/B10830273.png)